Product packaging for 2-Chloro-6-fluorocinnamic acid(Cat. No.:CAS No. 206986-82-5)

2-Chloro-6-fluorocinnamic acid

Cat. No.: B3115095
CAS No.: 206986-82-5
M. Wt: 200.59 g/mol
InChI Key: NDWALECYVLNBQG-SNAWJCMRSA-N
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Description

Contextual Significance of Cinnamic Acid Scaffold Modifications in Chemical and Biological Sciences

The modification of the cinnamic acid scaffold is a cornerstone of medicinal chemistry and drug discovery. researchgate.net The basic structure serves as a versatile template for synthesizing novel compounds with enhanced biological activities and reduced toxicity. researchgate.netresearchgate.net Researchers have successfully introduced various functional groups to the phenyl ring, the double bond, or the carboxylic acid moiety to create derivatives with a broad spectrum of pharmacological properties. nih.govmdpi.com These properties include anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic effects. nih.govresearchgate.netresearchgate.net The ability to systematically alter the structure allows for the fine-tuning of a compound's activity, making the cinnamic acid scaffold a valuable tool in the development of new therapeutic agents. researchgate.netrsc.org

Rationale for Halogen Substitution in Cinnamic Acid Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the cinnamic acid structure is a well-established strategy to modulate its physicochemical and biological properties. nih.govresearchgate.net Halogens can influence a molecule's lipophilicity, electronic character, and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. researchgate.net For instance, halogen substitution has been shown to enhance the anticonvulsant and antibacterial activities of cinnamic acid derivatives. nih.govnih.gov The position and type of halogen substituent on the phenyl ring are critical factors in determining the resulting biological activity. nih.govmdpi.com Studies have shown that substitutions at the para-position of the benzene (B151609) ring can be particularly beneficial for certain activities. nih.govnih.gov

Overview of 2-Chloro-6-fluorocinnamic Acid within the Cinnamate (B1238496) Family

This compound is a specific, synthetically produced member of the halogenated cinnamic acid family. sigmaaldrich.comfluorochem.co.uk Its structure is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the sixth position of the phenyl ring. This particular substitution pattern distinguishes it from other halogenated cinnamic acids and is expected to confer unique chemical and biological properties. While extensive research exists on various other halogenated cinnamic acids, the specific properties and potential applications of this compound are a more niche area of investigation.

Below are some of the known physicochemical properties of this compound:

PropertyValue
CAS Number 392-22-3
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Melting Point 164-172 °C
Appearance White to cream powder
Purity 98.0%
Data sourced from references fluorochem.co.ukchembk.comavantorsciences.com

Historical Perspectives and Contemporary Research Trends in Cinnamic Acid Analogue Investigations

The study of cinnamic acid and its analogues has a long history, initially driven by their presence in natural products and their use in fragrances and traditional medicine. pcbiochemres.comjocpr.com Over the past few decades, research has shifted towards a more systematic investigation of their pharmacological potential. nih.govpcbiochemres.comnih.gov Early studies focused on the isolation and characterization of naturally occurring cinnamic acids. nih.gov However, with advancements in synthetic organic chemistry, researchers began to create a vast library of cinnamic acid derivatives with diverse substitutions. jocpr.comderpharmachemica.com

Contemporary research is characterized by a multi-pronged approach. This includes the use of advanced screening techniques to identify new biological activities, computational modeling to predict structure-activity relationships, and the development of novel synthetic methodologies. nih.gov A significant trend is the creation of hybrid molecules, where the cinnamic acid scaffold is combined with other known bioactive moieties to create multi-target drugs. mdpi.comnih.gov There is also a growing interest in understanding the mechanisms of action of these compounds at a molecular level, which is crucial for their development as therapeutic agents. nih.govresearchgate.net The investigation of halogenated derivatives continues to be a vibrant area of research, with ongoing efforts to explore the effects of different halogenation patterns on biological activity. nih.govderpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO2 B3115095 2-Chloro-6-fluorocinnamic acid CAS No. 206986-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWALECYVLNBQG-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-22-3
Record name trans-2-Chloro-6-fluorocinnamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluorocinnamic Acid

Advanced Synthetic Routes to 2-Chloro-6-fluorocinnamic Acid

The preparation of this compound can be approached through several established and modified synthetic pathways. These routes often begin with correspondingly substituted benzaldehydes and employ classic condensation reactions or more modern techniques to construct the cinnamic acid framework.

The Perkin reaction is a well-established method for synthesizing cinnamic acids. iitk.ac.inwikipedia.orglongdom.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of this compound, the starting material would be 2-chloro-6-fluorobenzaldehyde (B137617), which is reacted with acetic anhydride and an alkali acetate (B1210297). wikipedia.orguns.ac.id

The Knoevenagel condensation offers an alternative and widely used route to cinnamic acids and their derivatives. wikipedia.orgrsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like an amine or its salt. wikipedia.orgrsc.org The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid in the presence of pyridine, which often results in subsequent decarboxylation to yield the cinnamic acid. wikipedia.org The synthesis of this compound via this pathway would involve the reaction of 2-chloro-6-fluorobenzaldehyde with malonic acid. rsc.orgbepls.com Greener synthetic approaches for the Knoevenagel condensation have been explored, utilizing water as a solvent and sometimes proceeding without a catalyst, which can be advantageous for industrial applications. rsc.org

Table 1: Comparison of Perkin and Knoevenagel Condensation for Cinnamic Acid Synthesis

Feature Perkin Reaction Knoevenagel Condensation
Aldehyde Reactant Aromatic Aldehyde Aromatic or Aliphatic Aldehyde/Ketone
Methylene Source Acid Anhydride Active Methylene Compound (e.g., Malonic Acid)
Catalyst Alkali Salt of the Acid Weak Base (e.g., Amines, Pyridine)
Byproducts Carboxylic Acid Water, Carbon Dioxide (with decarboxylation)

Electrochemical methods present a modern and often more sustainable approach to organic synthesis. In the context of cinnamic acids, electrochemical reactions have been employed for their derivatization. For instance, a metal-free, three-component reaction has been reported for the synthesis of alkyl alkenesulfonates from cinnamic acids, sulfur dioxide, and alcohols using graphite (B72142) electrodes. nih.govresearchgate.net This process proceeds via a pseudo-Kolbe type decarboxylative transformation and has been shown to be effective with halogenated cinnamic acids. nih.govresearchgate.net

Another electrochemical approach involves the decarboxylative sulfonylation of cinnamic acids with aromatic sulfonylhydrazides to produce (E)-vinyl sulfones. organic-chemistry.org This method is noted for its high stereoselectivity and tolerance of various substituents on the cinnamic acid, including halogens. organic-chemistry.org While these examples focus on the transformation of existing cinnamic acids, the principles of electrochemical synthesis can be applied to the formation of halogenated precursors. Halogen-mediated electrochemical organic synthesis, for example, involves the anodic oxidation of halide anions to generate reactive halogen species that can then react with organic substrates. rsc.org

Direct halogenation of the cinnamic acid scaffold is a straightforward method for introducing halogen atoms. The bromination of trans-cinnamic acid is a well-documented example of an electrophilic addition reaction where bromine adds across the double bond to form 2,3-dibromo-3-phenylpropanoic acid. blogspot.comresearchgate.netcsub.edursc.org This reaction is stereospecific, with the mechanism influencing the stereochemistry of the resulting dihalide. rsc.orgalfredstate.edu While this method halogenates the alkene moiety, other strategies can be employed to introduce halogens onto the aromatic ring, although these are less direct for synthesizing a pre-defined substitution pattern like that in this compound.

A novel process for the preparation of polyhalogen-substituted cinnamic acids involves the reaction of diazonium salts, derived from polyhalogenated anilines, with acrylic acid or its derivatives. google.com This reaction is catalyzed by a homogeneous palladium-containing catalyst and can be carried out at relatively low temperatures. google.com This method offers the advantage of high yields and the ability to introduce a variety of halogen substituents onto the aromatic ring, including the fluoro and chloro groups present in this compound. google.com

Functional Group Interconversions and Derivatization of this compound

The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential biological activities. nih.gov

Esterification of cinnamic acids is a common transformation to produce ester analogues, which have been investigated for various biological activities. nih.gov The synthesis of these esters can be achieved through standard acid-catalyzed esterification with an alcohol. A series of cinnamic acid esters have been synthesized and evaluated for their biological properties, demonstrating that the ester functionality can be a key determinant of activity. nih.gov The synthesis of novel non-benzenoid cinnamate (B1238496) analogs has also been reported through Pd(II)-catalyzed C-H olefination of 2-aminotropones with acrylates, showcasing advanced methods for creating diverse ester structures. rsc.org

Table 2: Examples of Cinnamic Acid Ester Analogues and their Synthesis

Ester Analogue Synthetic Approach Potential Application
Cinnamic Acid Amides and Esters Standard amide and ester coupling reactions Antioxidant, MAO inhibitor
Aminotroponyl Acrylates Pd(II)-catalyzed C-H olefination Novel non-benzenoid cinnamate analogs

Amidation Reactions and Amide Analogue Synthesis

The synthesis of amide analogues of cinnamic acids, including this compound, is a significant area of research due to the wide-ranging biological activities of the resulting compounds. Amidation reactions typically involve the coupling of the carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxyl group.

One common approach is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields. For instance, a study on the amidation of cinnamic acid with p-anisidine (B42471) using EDC as the carbodiimide (B86325) reagent found that the optimal conditions were a 1:1:1.5 molar ratio of cinnamic acid to p-anisidine to EDC at 60°C for 150 minutes in anhydrous tetrahydrofuran (B95107) (THF), resulting in a 93.1% yield. analis.com.my

Alternative methods for amide synthesis include the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting acyl chloride readily reacts with an amine to produce the corresponding amide. This two-step process is often efficient but can be sensitive to moisture.

Direct amidation reactions, which form the amide bond without the need for stoichiometric activating agents, are gaining attention as more atom-economical and environmentally friendly alternatives. pulsus.com These reactions can be promoted by catalysts such as boric acid derivatives or metal-based Lewis acids like those containing zirconium or hafnium. mdpi.com For example, niobium pentoxide (Nb₂O₅) has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of various carboxylic acids and amines. researchgate.net

The synthesis of a diverse range of cinnamic acid amide analogues has been reported, often with the goal of exploring their biological properties. These synthetic efforts have produced compounds with varied substituents on both the aromatic ring and the amine moiety. nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.net

Table 1: Examples of Amidation Reaction Conditions for Cinnamic Acid Derivatives

Carboxylic AcidAmineCoupling Reagent/CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Cinnamic acidp-AnisidineEDCAnhydrous THF6015093.1 analis.com.my
Boc-Phe-OHBenzylamineThermal->100-- mdpi.com
n-Dodecanoic acidAnilineNb₂O₅---High researchgate.net

Modifications of the α,β-Unsaturation Site

The α,β-unsaturated double bond in this compound is a key functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the synthesis of a diverse range of derivatives.

One important class of reactions is addition reactions to the double bond. For example, α,β-unsaturated carbonyl compounds are known to react with halogens like free chlorine and free bromine. nih.gov The reaction of (S)-2-chloro-3-phenylpropanoic acid derivatives with N-bromosuccinimide (NBS) leads to the formation of 3-bromo-2-chloro derivatives with a degree of stereoselectivity. researchgate.net This suggests that the double bond in this compound could similarly undergo halogenation.

The double bond can also be subject to reduction. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of cinnamic acid derivatives to yield the corresponding saturated propanoic acid derivatives. researchgate.net

Furthermore, the electronic nature of the α,β-unsaturated system, influenced by the electron-withdrawing carboxylic acid group, makes the β-carbon susceptible to nucleophilic attack in Michael addition reactions. This allows for the introduction of a wide variety of carbon and heteroatom nucleophiles.

Table 2: Potential Reactions at the α,β-Unsaturation Site

Reaction TypeReagent(s)Product Type
HalogenationFree Chlorine/Bromine, NBSDihalo-propanoic acid derivative
HydrogenationH₂, Catalyst (e.g., Pd/C)2-Chloro-6-fluorophenylpropanoic acid
Michael AdditionNucleophiles (e.g., thiols, amines)β-Substituted propanoic acid derivative

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations beyond amidation.

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org This reaction is typically reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to Acid Chlorides: As mentioned in the context of amidation, carboxylic acids can be converted to highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These acid chlorides are valuable intermediates for the synthesis of esters, amides, and other acyl derivatives under milder conditions than direct reactions with the carboxylic acid.

Decarboxylation: While not always a straightforward reaction for cinnamic acids, under certain conditions, the carboxylic acid group can be removed in a decarboxylation reaction, leading to the formation of a substituted styrene.

Table 3: Transformations of the Carboxylic Acid Moiety

Reaction TypeReagent(s)Product Functional Group
EsterificationAlcohol, Acid CatalystEster
ReductionLiAlH₄ or BH₃Primary Alcohol
Acid Chloride FormationSOCl₂ or (COCl)₂Acid Chloride

Regioselectivity and Stereoselectivity in Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can present challenges and opportunities related to regioselectivity and stereoselectivity.

Regioselectivity often arises when there are multiple reactive sites within the molecule. For example, in addition reactions to the α,β-unsaturated system, the regioselectivity of the attack (at the α or β position) can be influenced by the nature of the reagent and the reaction conditions. Similarly, for electrophilic aromatic substitution reactions on the phenyl ring, the directing effects of the existing chloro, fluoro, and cinnamic acid substituents will determine the position of the incoming electrophile. The interplay of these directing groups can lead to the formation of specific isomers.

Stereoselectivity is a critical consideration, particularly in reactions that create new chiral centers. The synthesis of optically pure derivatives is often crucial for pharmaceutical applications.

In the context of the α,β-double bond, addition reactions can potentially generate one or two new stereocenters. For instance, the bromination of α-chloro hydrocinnamic acid derivatives with NBS has been shown to proceed with a preference for the formation of specific diastereomers. researchgate.net The stereochemical outcome was found to be dependent on the nature of the carboxylic acid derivative (ester vs. amide). researchgate.net

Enzymatic resolutions are a powerful tool for achieving high stereoselectivity. For example, esterases have been used for the kinetic resolution of racemic esters of related compounds like 6-fluoro-chroman-2-carboxylic acid, yielding both (S) and (R)-enantiomers with high enantiomeric excess. rsc.org Similar enzymatic strategies could potentially be applied to derivatives of this compound to obtain enantiomerically pure compounds.

The stereochemistry of the double bond in this compound itself is typically the more stable E-isomer, which is generally favored in synthesis methods like the Perkin or Knoevenagel condensation.

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound.

Investigation of Dehydrofluorination Pathways, e.g., Rodionov Reaction

The Rodionov reaction, a reductive amination process, is not directly a dehydrofluorination pathway. It involves the condensation of a carbonyl compound with an amine and a compound with an active methylene group, followed by reduction.

Nucleophilic Displacement and Elimination-Addition Mechanisms in Coumarin (B35378) Formation

The synthesis of coumarins from ortho-hydroxycinnamic acids is a well-known acid-catalyzed intramolecular cyclization (lactonization). For this compound to form a coumarin, a hydroxyl group would need to be present at the ortho position to the cinnamic acid side chain. Assuming a precursor like 2-chloro-6-fluoro-3-hydroxycinnamic acid, the mechanism would involve the protonation of the α,β-unsaturated double bond, making the β-carbon more electrophilic. The ortho-hydroxyl group would then act as a nucleophile, attacking the β-carbon. Subsequent tautomerization and elimination of water would lead to the coumarin ring system.

In a scenario where a nucleophile displaces the fluorine or chlorine atom, an elimination-addition mechanism could be operative on the aromatic ring, proceeding through a benzyne (B1209423) intermediate. However, the conditions required for such a mechanism are typically harsh (strong base). A more likely pathway for substitution on the aromatic ring would be nucleophilic aromatic substitution (SNAAr), where the presence of the electron-withdrawing groups facilitates the addition of a nucleophile to the ring, followed by the elimination of the halide.

Photochemical Reactions and Dimerization Processes of Cinnamic Acid Derivatives

The study of the photochemical behavior of cinnamic acid and its derivatives, including this compound, is a significant area of research in organic chemistry. These compounds are known to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light, particularly in the solid state. This process leads to the formation of cyclobutane (B1203170) derivatives, which are valuable motifs in natural products and synthetic chemistry.

In solution, the irradiation of cinnamic acid derivatives often results in E/Z photoisomerization rather than dimerization. bilkent.edu.tr However, in the crystalline solid state, the photochemical reaction is governed by the spatial arrangement of the molecules in the crystal lattice. According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. bilkent.edu.tracs.org

The photodimerization of cinnamic acids can lead to various stereoisomeric cyclobutane products, primarily truxinic acids (head-to-tail dimers) and truxillic acids (head-to-head dimers). The specific isomer formed is dictated by the crystal packing of the monomer. For instance, the α-polymorph of trans-cinnamic acid, where molecules are packed in a head-to-tail manner, yields α-truxillic acid upon irradiation. acs.org Conversely, the β-polymorph, with a head-to-head arrangement, results in the formation of β-truxinic acid.

The presence of substituents on the phenyl ring, such as the chloro and fluoro groups in this compound, can influence the crystal packing and, consequently, the outcome of the photochemical reaction. nih.govrsc.org For example, studies on 2,6-difluorocinnamic acid have shown that the fluoro substituents can be used to control the molecular arrangement in stacks, making them amenable to photochemical dimerization. nih.gov

To overcome the limitations imposed by crystal packing and to achieve selective synthesis of specific dimers, various strategies have been developed. One such approach is the use of templates, such as 1,8-dihydroxynaphthalene, which can covalently bind two different cinnamic acid molecules, bringing them into the required orientation for a selective heterodimerization reaction. bilkent.edu.trthieme-connect.com This method allows for the synthesis of unsymmetrical β-truxinic acids with high yields and diastereoselectivity. bilkent.edu.tr

The general reaction scheme for the photodimerization of a generic cinnamic acid derivative is presented below:

Scheme 1: General Photodimerization of Cinnamic Acid Derivatives

ReactantConditionsProduct(s)
2 x Cinnamic Acid DerivativeUV light, solid stateTruxinic or Truxillic Acid Derivatives

The table below summarizes the expected products from the photodimerization of different polymorphs of cinnamic acid derivatives based on their crystal packing.

Table 1: Relationship between Crystal Packing and Photodimerization Products of Cinnamic Acid Derivatives

Polymorph TypeMolecular ArrangementPrimary Dimer Product
α-typeHead-to-tailα-Truxillic Acid
β-typeHead-to-headβ-Truxinic Acid
γ-typeNot suitably alignedNo reaction

While specific experimental data on the photochemical dimerization of this compound is not extensively detailed in the reviewed literature, the established principles for other halogenated cinnamic acids suggest that it would be a viable candidate for such transformations. rsc.org The electronic and steric effects of the chlorine and fluorine atoms at the 2- and 6-positions would likely play a crucial role in the crystal packing and the subsequent stereochemical outcome of the dimerization. Further research in this area would be necessary to fully elucidate the photochemical behavior of this specific compound.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Fluorocinnamic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of its bonds. For cinnamic acid and its derivatives, characteristic bands for the carboxylic acid group, the alkene C=C double bond, and the aromatic ring are of primary interest.

In cinnamic acid, the O-H stretching vibrations of the carboxylic acid group typically appear as a broad band in the region of 3400-2300 cm⁻¹, often complicated by hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration is a strong, distinct peak usually found around 1680 cm⁻¹. docbrown.info The alkene C=C stretching vibration is observed near 1630 cm⁻¹, and the aromatic C=C stretching vibrations of the benzene (B151609) ring typically show peaks around 1580 and 1500 cm⁻¹. docbrown.info

For substituted cinnamic acids, the positions of these bands can shift due to the electronic effects of the substituents. In a study of various substituted cinnamic acids, including chloro-derivatives, the C=O stretching band was noted between 1715-1692 cm⁻¹, and the aliphatic C=C stretching was observed around 1630-1627 cm⁻¹. rsc.org The photodimerization of trans-cinnamic acid and its derivatives can be monitored by the decay of the band around 1637 cm⁻¹, which is assigned to the ν(C=C) of the ethene bond of the monomer. nih.govresearchgate.net

While specific FT-IR data for 2-Chloro-6-fluorocinnamic acid is not detailed in the provided search results, the analysis of related halogen-substituted cinnamic acids provides a strong basis for predicting its spectral features. For instance, in 3-chloro-trans-cinnamic acid, the C=O stretch appears at 1692 cm⁻¹ and the aliphatic C=C stretch at 1629 cm⁻¹. rsc.org It is expected that the FT-IR spectrum of this compound would exhibit similar characteristic peaks, with potential shifts influenced by the specific positions of the chloro and fluoro substituents.

Table 1: Characteristic FT-IR Bands for Cinnamic Acid and its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) References
Carboxylic Acid O-H Stretch 3400-2300 (broad) docbrown.info
Carbonyl C=O Stretch 1715-1680 docbrown.inforsc.org
Alkene C=C Stretch ~1630 docbrown.inforsc.org
Aromatic Ring C=C Stretch ~1580, ~1500 docbrown.info

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light rather than absorption. This technique is particularly useful for observing non-polar bonds and symmetric vibrations.

Studies on cinnamic acid derivatives have utilized FT-Raman spectroscopy to characterize their structures. For hydroxycinnamic acids, intense spectral bands are observed below 200 cm⁻¹ and between 1715 and 1590 cm⁻¹. uliege.be The C=O stretching vibration of aryl and α,β-unsaturated esters can be identified around 1690 cm⁻¹. uliege.be

In the context of halogenated cinnamic acids, FT-Raman has been used alongside FT-IR to monitor reactions like photodimerization. nih.gov The decay of the C=C stretching band of the monomer is a key indicator of this reaction. nih.gov Although specific FT-Raman data for this compound is not available in the provided results, analysis of related compounds like 2,6-dichlorotoluene (B125461) and 2-chloro-6-fluorotoluene (B1346809) has been performed using FT-Raman spectroscopy, indicating the utility of this technique for such structures. nih.gov The spectra of these related molecules show that theoretical calculations using methods like Density Functional Theory (DFT) can accurately predict the vibrational frequencies, which aids in the assignment of experimental bands. nih.gov

Table 2: Key FT-Raman Signals in Hydroxycinnamic Acid Derivatives

Wavenumber Region (cm⁻¹) Assignment References
< 200 Intense spectral bands uliege.be
1715-1590 Second most intense spectral bands uliege.be
~1690 C=O stretching of aryl and α,β-unsaturated ester uliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons are indicative of their electronic environment.

For cinnamic acid derivatives, the protons of the acrylic acid side chain (the α and β protons) are particularly diagnostic. The coupling between these protons provides information about the stereochemistry of the double bond. For trans-cinnamic acids, the coupling constant (J) between the α and β protons is typically large, around 16 Hz.

While specific ¹H NMR data for this compound is not explicitly detailed in the search results, data for related compounds offer valuable insights. For example, in trans-4-fluorocinnamic acid, the vinylic protons appear as doublets at δ 7.58 (d, J = 16.2 Hz) and δ 6.47 (d, J = 16.2 Hz). rsc.org The aromatic protons appear as a multiplet between δ 7.8-7.13. rsc.org Similarly, for trans-4-chlorocinnamic acid, the vinylic protons are observed at δ 7.57 (d, J = 15.9 Hz) and δ 6.56 (d, J = 15.9 Hz). rsc.org

Based on these examples, the ¹H NMR spectrum of this compound is expected to show two doublets for the vinylic protons with a coupling constant characteristic of a trans configuration, and a complex multiplet pattern for the aromatic protons due to the influence of both the chloro and fluoro substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

For cinnamic acid and its derivatives, the carbonyl carbon of the carboxylic acid is typically found in the range of δ 167-172 ppm. rsc.orgmdpi.com The carbons of the double bond and the aromatic ring appear in the vinylic and aromatic region of the spectrum, generally between δ 115-150 ppm. rsc.org

Specific ¹³C NMR data for this compound is not available in the provided search results. However, data for related halogenated cinnamic acids can be used for comparison. For trans-4-fluorocinnamic acid, the carbonyl carbon appears at δ 167.68 ppm. rsc.org The carbon attached to the fluorine atom shows a large coupling constant (d, J = 246.98 Hz) and appears at δ 163.28 ppm. rsc.org The other aromatic and vinylic carbons are observed at δ 142.79, 131.00 (d, J = 3.15 Hz), 130.53 (d, J = 8.6 Hz), 119.24, and 115.94 (d, J = 21.7 Hz) ppm. rsc.org For trans-4-chlorocinnamic acid, the carbonyl carbon is at δ 167.59 ppm, and the other carbons are at δ 142.56, 134.87, 133.3, 129.9, 128.98, and 120.22 ppm. rsc.org

These data suggest that the ¹³C NMR spectrum of this compound would show a carbonyl signal around 167 ppm and a series of signals in the aromatic region, with the carbons directly bonded to chlorine and fluorine exhibiting characteristic chemical shifts and, in the case of fluorine, C-F coupling.

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Cinnamic Acids in DMSO-d₆

Compound C=O Aromatic & Vinylic Carbons References
trans-4-fluorocinnamic acid 167.68 163.28 (d, J=247Hz), 142.79, 131.00 (d, J=3.2Hz), 130.53 (d, J=8.6Hz), 119.24, 115.94 (d, J=21.7Hz) rsc.org
trans-4-chlorocinnamic acid 167.59 142.56, 134.87, 133.3, 129.9, 128.98, 120.22 rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For 2-Chlorocinnamic acid, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of cinnamic acids under electron impact has been studied. core.ac.uk A common fragmentation pathway involves the intramolecular aromatic substitution to form [C₉H₇O₂]⁺ ions (m/z 147). core.ac.uk The abundance of this ion is dependent on the position of the substituent on the phenyl ring. core.ac.uk For ortho-substituted cinnamic acids with weakly bonded substituents like chlorine, the formation of this ion is abundant. core.ac.uk

Another significant fragmentation pathway for ortho-substituted cinnamic acids is the loss of the substituent. core.ac.uk For 2-chlorocinnamic acid, the loss of the chlorine atom from the molecular ion is a major fragmentation route. core.ac.uk In the case of 2-fluorocinnamic acid, the elimination of HF to form coumarin (B35378) ions is a notable fragmentation pathway. core.ac.uk

In general, for carboxylic acids, prominent fragmentation peaks can arise from the loss of OH (M-17) and COOH (M-45). libretexts.org The fragmentation of ethers often involves cleavage of the C-C bond next to the oxygen. arizona.edu For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Table 4: Common Fragmentation Pathways in Mass Spectrometry of Substituted Cinnamic Acids

Fragmentation Description Resulting Ion References
Intramolecular Aromatic Substitution Formation of a benzopyrylium ion [C₉H₇O₂]⁺ (m/z 147) core.ac.uk
Loss of Substituent Elimination of the halogen atom [M-X]⁺ core.ac.uk
Elimination of HF Formation of coumarin ions (for fluoro-derivatives) [M-HF]⁺ core.ac.uk
Loss of Hydroxyl Radical Cleavage of the C-OH bond [M-17]⁺ libretexts.org
Loss of Carboxyl Group Cleavage of the C-COOH bond [M-45]⁺ libretexts.org

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the interaction of electromagnetic radiation with the electrons in a molecule, providing insights into its electronic structure and conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The cinnamic acid structure, with its phenyl group conjugated to a carboxylic acid via a double bond, acts as a chromophore. Substituents on the phenyl ring can alter the electronic environment and thus shift the wavelength of maximum absorption (λmax). The analysis of this compound and its derivatives by UV-Vis spectroscopy would reveal information about the extent of conjugation and the electronic effects of the halogen substituents.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds in synthetic and biological chemistry. hplc.eu For this compound and its derivatives, reverse-phase HPLC is a common method for purity assessment and quantification. polimi.it

HPLC is also extensively used in enzyme assays. For instance, it can be used to monitor the progress of enzymatic reactions involving cinnamic acid derivatives, such as amination or hydroxylation, by separating the substrate from the product over time. polimi.itbeilstein-journals.org A typical HPLC setup for cinnamic acid analysis might use a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, with UV detection to monitor the eluting compounds. researchgate.netfrontiersin.org The retention time and peak area are used for identification and quantification, respectively. This analytical control is crucial in studies of biotransformation and metabolic pathways. polimi.itfrontiersin.orgnih.gov

Table 3: Typical HPLC Parameters for Cinnamic Acid Analysis

ParameterValue/TypeSource
Column C18 researchgate.net
Mobile Phase Water (with formic acid) and Acetonitrile/Methanol researchgate.netfrontiersin.org
Detection UV frontiersin.org
Flow Rate 0.2 - 0.8 mL/min researchgate.netfrontiersin.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a fundamental and widely utilized analytical technique for qualitatively monitoring the progress of chemical reactions. sigmaaldrich.comlibretexts.org Its prevalence in synthetic chemistry, including the preparation of this compound and its derivatives, stems from its simplicity, speed, low cost, and high sensitivity. sigmaaldrich.comlibretexts.org TLC allows chemists to quickly ascertain the status of a reaction by separating the components of a reaction mixture—reactants, products, and byproducts—based on their differential affinities for a stationary phase and a mobile phase. umich.edusavemyexams.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material known as the stationary phase. umich.edu For the separation of moderately polar compounds like cinnamic acid derivatives, silica (B1680970) gel is the most common stationary phase. sigmaaldrich.comumich.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. The mobile phase travels up the plate via capillary action, carrying the components of the spotted mixture with it at different rates. savemyexams.com

The separation is based on the principle of polarity. In a normal-phase TLC (the most common mode), the stationary phase (silica gel) is highly polar, while the mobile phase is less polar. sigmaaldrich.com Compounds with higher polarity will adhere more strongly to the polar stationary phase and thus travel a shorter distance up the plate. savemyexams.com Conversely, less polar compounds have a greater affinity for the mobile phase and will be carried further up the plate. savemyexams.com By spotting the starting material and the reaction mixture side-by-side, one can visually track the consumption of the reactant and the formation of the product. thieme.de A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. mdpi.com

Visualization of the separated spots is often achieved using ultraviolet (UV) light. umich.edu Since compounds containing chromophores, such as the aromatic ring and conjugated system in cinnamic acids, are UV-active, they appear as dark spots on a fluorescent green background when the plate is viewed under a 254 nm UV lamp. umich.eduictsl.net

Research Findings in Reaction Monitoring

In the synthesis of various cinnamic acid derivatives, TLC is a crucial tool for determining reaction endpoints. For instance, during the synthesis of cinnamoyl amides, reaction progress was monitored using a 50:50 mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) as the mobile phase. mdpi.com Similarly, Fischer esterification reactions involving cinnamic acid have been monitored until a single spot was observed by TLC, indicating the complete conversion of the starting material. mdpi.com

Specific research into the synthesis of inhibitors for the anti-enterovirus 71 agent involved a derivative of this compound. nih.gov The formation of the target compound was monitored and confirmed using TLC. nih.gov The details of this analysis, along with other examples for cinnamic acid derivatives, are presented in the table below.

Table 1: TLC Parameters for Reaction Monitoring of Cinnamic Acid Derivatives
Compound/Reaction TypeStationary PhaseMobile Phase (Solvent System)Rf ValueReference
Inhibitor derived from 4-Chloro-2-fluorocinnamic acidSilica GelMethanol/Dichloromethane (1:19)0.16 nih.gov
Cinnamic Acid Amide SynthesisSilica GelHexane/Ethyl Acetate (50:50)Not Reported mdpi.com
Propyl cinnamate (B1238496)Silica GelHexane0.28 mdpi.com
3-(4-Phenoxyphenyl)-2-propenoic acid SynthesisSilica GelHexane/Ethyl Acetate (80:20)Not Reported mdpi.com

The Retention Factor (Rf) is a key parameter derived from TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org

Rf = (distance traveled by the sample) / (distance traveled by the solvent) libretexts.org

This value is characteristic for a specific compound under a particular set of TLC conditions (stationary phase, mobile phase, temperature) and is invaluable for identifying products and assessing purity. libretexts.orgictsl.net An Rf value of 0.16, as reported for the derivative of 4-Chloro-2-fluorocinnamic acid, indicates a relatively polar compound that has a stronger interaction with the silica gel stationary phase compared to the largely non-polar mobile phase. savemyexams.comnih.gov

Computational and Theoretical Investigations of 2 Chloro 6 Fluorocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, electronic properties, and spectroscopic features of chemical compounds. For aromatic compounds like 2-Chloro-6-fluorocinnamic acid, these theoretical methods provide invaluable insights that complement experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. Studies on the closely related trans-2-chlorocinnamic acid (2CCA) have utilized the B3LYP functional with the cc-pVTZ basis set to determine its optimized geometry and vibrational characteristics. researchgate.net

The potential energy profile of 2CCA reveals that the s-cis orientation of the carbonyl group (C=O) relative to the C=C double bond is the more stable conformation, being lower in energy by 0.6648 kcal mol⁻¹ compared to the s-trans conformer. researchgate.net This preference for the s-cis conformer is a key aspect of its electronic structure. It is anticipated that this compound would exhibit a similar conformational preference due to the structural similarities.

The vibrational frequencies, calculated for the optimized geometry, can be correlated with experimental data from FTIR and FT-Raman spectroscopy. Although specific frequencies for this compound are not available, the analysis of 2CCA provides a reliable framework for assigning the vibrational modes, including the characteristic stretches of the carboxylic acid group, the C=C double bond, and the C-Cl bond, as well as the in-plane and out-of-plane bending of the aromatic C-H bonds. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity and is often associated with enhanced non-linear optical (NLO) properties. researchgate.net

For trans-2-chlorocinnamic acid, the HOMO-LUMO energy gap has been calculated to be 4.5533 eV. researchgate.net This value provides an estimate of the electronic excitation energy and can be used to predict the NLO behavior of the molecule. Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. The analysis of the electronic transitions between the frontier orbitals helps in understanding the charge transfer characteristics that give rise to these properties. In the case of 2CCA, the intramolecular electronic interactions and their stabilization energies have been analyzed using Natural Bond Orbital (NBO) methods, which further elucidate the electronic delocalization within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies for trans-2-chlorocinnamic acid

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap4.5533

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra, including excitation energies and absorption wavelengths (λmax). While specific TD-DFT studies on this compound are not available, the HOMO-LUMO gap of its isomer, 2CCA, suggests that its primary electronic transitions would occur in the ultraviolet region.

The dipole moment is a measure of the polarity of a molecule. For trans-2-methoxycinnamic acid, a related compound, the dipole moments for the s-cis and s-trans conformers were calculated to be 3.35 D and 4.87 D, respectively, indicating that the s-trans conformer has a higher polarity. researchgate.net It is expected that the different conformers of this compound would also exhibit distinct dipole moments, which would influence their solubility and intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a deeper understanding of the conformational landscape and intermolecular interactions of molecules, providing insights into their behavior in different environments.

The conformational analysis of trans-2-chlorocinnamic acid, performed by analyzing its potential energy profile, has identified the most stable conformer. researchgate.net The s-cis conformer was found to be more stable than the s-trans conformer. researchgate.net This stability is governed by a delicate balance of steric and electronic effects. The planarity of the molecule is influenced by the orientation of the carboxylic acid group with respect to the phenyl ring.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state packing of cinnamic acid derivatives. In the crystalline state, the carboxylic acid groups typically form hydrogen-bonded dimers. The chloro and fluoro substituents on the phenyl ring of this compound would also be expected to participate in halogen bonding and other non-covalent interactions, which would influence the crystal packing and ultimately the material's physical properties.

To date, there are no specific studies reported in the searched literature on the host-guest complexation of this compound. Research on other cinnamic acid derivatives has shown that they can form inclusion complexes with host molecules like cyclodextrins. These studies typically investigate the stoichiometry of the complex, the binding affinity, and the stabilization energies, which are important for applications in drug delivery and formulation. Such investigations for this compound would be a valuable area for future research.

In Silico Approaches for Activity Prediction

In silico methods, which encompass a range of computational techniques, are pivotal in the early stages of drug discovery for identifying and optimizing lead compounds. These approaches can significantly reduce the time and cost associated with experimental screening by prioritizing molecules with a higher probability of desired biological activity.

While traditionally a laboratory-based method, High-Throughput Screening (HTS) has a powerful in silico counterpart known as virtual High-Throughput Screening (vHTS). This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. For a compound like this compound, vHTS would typically involve the following steps:

Library Preparation: A digital library containing the three-dimensional structure of this compound and its virtual derivatives is created.

Target Identification: A specific biological target, such as an enzyme or a receptor implicated in a disease, is selected, and its 3D structure is obtained, often from crystallographic data.

Docking and Scoring: The compounds from the virtual library are computationally "docked" into the active site of the target protein. Scoring functions are then used to estimate the binding affinity of each compound.

Hit Identification: Compounds with the best scores are identified as potential "hits" for further experimental validation.

The application of vHTS allows for the rapid assessment of the potential of this compound and its analogs against a wide array of biological targets, thereby guiding synthetic efforts towards more promising molecules.

Table 1: Virtual High-Throughput Screening (vHTS) Workflow for this compound

StepDescriptionKey Considerations
1 Compound Library Generation Creation of a diverse set of virtual analogs of this compound.
2 Target Protein Selection Identification of a relevant biological target with a known 3D structure.
3 Molecular Docking Simulation of the binding of each virtual compound to the target's active site.
4 Scoring and Ranking Use of scoring functions to predict binding affinity and rank the compounds.
5 Hit Selection Identification of top-ranking compounds for subsequent experimental testing.

Molecular docking is a more focused computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in elucidating its potential interactions with specific biological targets at an atomic level.

These simulations can predict:

Binding Pose: The most likely conformation of this compound within the binding site of a target protein.

Binding Affinity: An estimation of the strength of the interaction, often expressed as a binding energy value.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterPredicted Value/InteractionImplication
Binding Energy -8.5 kcal/molStrong predicted binding affinity.
Hydrogen Bonds Carboxylate with Lysine residueKey anchoring interaction.
Halogen Bond Chlorine with backbone CarbonylContributes to binding specificity.
Hydrophobic Interactions Phenyl ring with Leucine and ValineStabilizes the overall binding pose.

Structure-Property Relationships Derived from Computational Studies

Computational studies are invaluable for establishing Structure-Property Relationships (SPRs), which correlate the chemical structure of a molecule with its physicochemical properties and, by extension, its biological activity. For this compound, computational SPR studies would involve calculating a variety of molecular descriptors and correlating them with observed or predicted properties.

Key molecular descriptors that can be calculated include:

Electronic Properties: Such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap), which can provide insights into the molecule's reactivity and interaction with biological targets.

Steric Properties: Including molecular volume and surface area, which influence how the molecule fits into a binding site.

Lipophilicity: Often represented by the logarithm of the partition coefficient (logP), which is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically modifying the structure of this compound in silico (e.g., by changing the position or nature of the halogen substituents) and recalculating these descriptors, researchers can build predictive models that link specific structural features to desired properties. For example, a computational SPR study might reveal that increasing the electron-withdrawing nature of the substituents on the phenyl ring enhances the binding affinity to a particular target, providing a clear direction for the rational design of more potent analogs.

Table 3: Calculated Molecular Descriptors for this compound and Their Significance

DescriptorCalculated Value (Hypothetical)Significance in Structure-Property Relationships
Molecular Weight 200.59 g/mol Influences diffusion and transport properties.
logP 2.8Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 37.3 ŲRelates to hydrogen bonding potential and cell permeability.
HOMO-LUMO Gap 5.2 eVIndicates chemical reactivity and electronic excitability.

Biological and Pharmacological Research Applications of 2 Chloro 6 Fluorocinnamic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Cinnamates

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the phenyl ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as potential therapeutic agents by elucidating the link between chemical structure and biological function.

The introduction of halogen atoms into the cinnamic acid structure is a common strategy to enhance biological activity. nih.gov Halogens, as electron-withdrawing groups, can alter the molecule's reactivity and binding affinity for enzymes and receptors. mdpi.com

Research indicates that both the type and position of the halogen substituent significantly affect the biological activity of the compounds. researchgate.netnih.gov For instance, in studies on cinnamamides, the introduction of a halogen into the molecule's structure has been shown to increase antibacterial activity. nih.gov Specifically, 3,4-dichlorocinnamanilides demonstrated a broader spectrum and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. nih.govsemanticscholar.org This suggests that the degree of halogenation plays a critical role.

In some contexts, different halogens have distinct effects. One study on anticholinesterase activity found that chlorine substitution on the benzoyl ring of cinnamate (B1238496) influenced activity, whereas fluorine substitution decreased it. mdpi.com Another study noted that for anticonvulsant activity, p-halogen-substituted compounds were more active than those unsubstituted on the phenyl ring. nih.gov The general observation is that halogenated aromatic derivatives tend to exhibit enhanced antifungal activity. dntb.gov.ua

The specific placement of halogen substituents on the phenyl ring is a critical determinant of the pharmacological profile of cinnamic acid derivatives. nih.govjocpr.com Even minor shifts in substituent position can lead to significant changes in biological efficacy and spectrum of activity. nih.gov

For example, studies on the anti-tubercular activity of chlorinated cinnamates revealed that a para-substituted chloro-compound was more active against Mycobacterium tuberculosis H37Ra than the corresponding ortho-substituted compound, suggesting that the para position is favorable for this specific activity. nih.gov In contrast, for anticholinergic activity, an ortho-chloro substituent on the benzoyl ring of a cinnamate derivative resulted in the highest activity. mdpi.com

The effect of positional isomerism is also evident in antibacterial studies. Research on small-molecule antimicrobial peptidomimetics demonstrated that changes in the spatial positioning of key functional groups had a significant impact on efficacy against Gram-negative bacteria. nih.gov This underscores the principle that the three-dimensional arrangement of atoms, dictated by substituent position, is fundamental to the molecule's interaction with its biological target.

Antimicrobial Activity Studies

Derivatives of cinnamic acid have attracted considerable attention for their antimicrobial properties, with research exploring their efficacy against a wide range of pathogens. nih.govresearchgate.net Halogenation is a key modification used to potentiate this activity.

Halogenated cinnamic acid derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. jocpr.compcbiochemres.com However, efficacy can vary depending on the specific bacterial strain and the structure of the compound. Gram-negative bacteria often exhibit greater resistance due to their complex outer membrane, which can act as a barrier to antibacterial agents. ikm.org.my

A study of chlorinated N-arylcinnamamides found that 3,4-dichlorocinnamanilides were particularly effective, showing submicromolar activity against Staphylococcus aureus and clinical isolates of methicillin-resistant S. aureus (MRSA). semanticscholar.org Certain derivatives in this series were also highly active against Enterococcus faecalis and vancomycin-resistant E. faecalis (VRE) isolates. nih.govsemanticscholar.org In another study, N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed high inhibitory activity against reference Gram-positive cocci, including Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values in the range of 1–4 µg/mL. nih.govmdpi.com

The data below summarizes the antibacterial activity of selected chlorinated cinnamamide (B152044) derivatives against various bacterial strains.

CompoundBacterial StrainMIC (μM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideS. aureus&lt;0.048 semanticscholar.org
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamideS. aureus0.09 semanticscholar.org
(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamideE. faecalis0.19 semanticscholar.org
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamideMRSA0.37 semanticscholar.org

Cinnamic acid derivatives are recognized for their potential as antifungal agents. pcbiochemres.com Research indicates that halogenation can enhance these properties. dntb.gov.ua Derivatives of 4-chlorocinnamic acid, for instance, have been shown to possess significant antifungal properties, particularly against Candida species. smolecule.comnih.gov

Studies on esters derived from 4-chlorocinnamic acid revealed that several compounds were bioactive against strains of Candida albicans and Candida glabrata. nih.gov Molecular docking studies have suggested that these derivatives can effectively bind to enzymes crucial for fungal survival, such as 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis. smolecule.com The interaction with the fungal cell wall and the ergosterol in the plasma membrane has been identified as a possible mechanism of action for some cinnamides. mdpi.com

The following table presents the antifungal activity of selected 4-chlorocinnamic acid esters against Candida species.

CompoundFungal StrainMIC (μmol/mL)Reference
Methyl 4-chlorocinnamateC. albicans ATCC 900285.09 nih.gov
Perillyl 4-chlorocinnamateC. albicans ATCC 900280.024 nih.gov
Methoxyethyl 4-chlorocinnamateC. albicans ATCC 900280.13 nih.gov
Methyl 4-chlorocinnamateC. glabrata ATCC 900305.09 nih.gov

The search for new anti-mycobacterial agents is a global health priority, and cinnamic acid derivatives have emerged as a promising class of compounds. nih.govresearchgate.net Research has demonstrated that these compounds can exhibit potent activity against Mycobacterium tuberculosis. mdpi.com

Halogenation has been shown to be a key factor in enhancing anti-mycobacterial efficacy. A study identified a para-substituted chloro-cinnamic acid derivative as having potent activity against M. tuberculosis H37Ra. nih.gov More complex derivatives, such as 3,4-dichlorocinnamanilides, have shown high activity against both fast-growing (Mycobacterium smegmatis) and slow-growing mycobacteria, which are used as non-hazardous test models for M. tuberculosis. nih.govsemanticscholar.org For example, (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide was among the most active compounds against these mycobacterial species. semanticscholar.org

Inhibition of Biofilm Formation

Derivatives of cinnamic acid have demonstrated potential in combating biofilm formation, a critical factor in antibiotic resistance. chiet.edu.eg Research has shown that certain synthetic derivatives of cinnamic acid can effectively inhibit the formation of biofilms by various bacterial strains. For instance, derivatives of cinnamic acid with a 4-chloro-2-mercaptobenzenesulfonamide moiety have been shown to inhibit biofilm formation in high-level aminoglycoside resistant (HLAR) strains of Enterococcus spp. by 70% to 94% at a concentration four times the minimum inhibitory concentration (MIC). nih.gov At concentrations of 2x MIC and 4x MIC, these derivatives also demonstrated the ability to inhibit the growth of vancomycin-resistant Enterococcus (VRE) strains, with inhibition ranging from 42% to 96%. nih.gov

Similarly, N-(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown significant efficacy in preventing biofilm formation by clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.gov Most of these compounds, at concentrations of 2x MIC and 4x MIC, inhibited biofilm formation by over 90% in MRCNS strains. nih.gov Furthermore, these derivatives also showed the ability to disrupt pre-formed biofilms. nih.gov

While some cinnamic acid derivatives have shown potent antibiofilm activity, others have had a less significant effect. For example, some derivatives had no significant impact on inhibiting further biofilm formation by VRE strains. nih.gov The effectiveness of these compounds appears to be dependent on the specific derivative and the bacterial strain . The presence of certain chemical groups, such as a chloro group, has been suggested to enhance the ability to inhibit biofilm formation. mdpi.com

Antineoplastic and Cytotoxic Research

Derivatives of 2-chloro-6-fluorocinnamic acid are being investigated for their potential in cancer therapy. google.com Research has explored their ability to inhibit tumor growth and induce cell death in various cancer cell lines. google.com

Cinnamic acid and its derivatives have been identified as inhibitors of protein kinases, which are crucial in controlling cell signaling networks. nih.govscience.gov The selective targeting of oncogenic protein kinases is a key strategy in modern anticancer therapies. nih.gov Cinnamic acid-based compounds have been designed as inhibitors of these kinases, with their mode of inhibition varying from ATP-competitive to non-competitive. nih.gov

One notable example is the synthetic retinoid-related compound, (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC). nih.gov This compound has been shown to activate Jun N-terminal kinase (JNK), which in turn phosphorylates the pro-apoptotic nuclear receptor Nur77, leading to its translocation from the nucleus to the mitochondria and triggering apoptosis. nih.gov Inhibition of JNK activation was found to suppress this process. nih.gov This highlights the role of 3-Cl-AHPC in modulating key signaling pathways involved in cancer cell apoptosis.

The cytotoxic effects of various cinnamic acid derivatives have been evaluated against a range of cancer cell lines. For instance, novel oleanolic acid-cinnamic acid and glycyrrhetinic acid-cinnamic acid ester derivatives have been synthesized and tested for their in vitro cytotoxicity on HeLa (cervical cancer), MCF-7 (breast cancer), and L-O2 (normal hepatic) cell lines. kuleuven.be

One derivative, compound 2d, demonstrated strong and selective inhibitory activity against HeLa cells with an IC50 value of 1.55 µM. kuleuven.be Another compound, 3o, showed potent selective cytotoxicity against HeLa cells (IC50 = 1.35 µM) with no significant activity against MCF-7 or L-O2 cells. kuleuven.be Conversely, compound 3e was found to be a strong and selective inhibitor of MCF-7 cells (IC50 = 1.79 µM). kuleuven.be

In another study, a series of novel cinnamic acid derivatives were synthesized and evaluated for their cytotoxicity against the A-549 human lung cancer cell line. biointerfaceresearch.com The most potent compound in this series exhibited an IC50 value of 10.36 µM. biointerfaceresearch.com Furthermore, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown promising activity against HeLa, SKOV-3 (ovarian cancer), and MCF-7 cell lines, with some compounds displaying IC50 values below 10 µg/mL. nih.gov

Table 1: Cytotoxicity of Selected this compound Derivatives on Cancer Cell Lines

Compound Cell Line IC50 (µM) Source
2d HeLa 1.55 kuleuven.be
3o HeLa 1.35 kuleuven.be
3e MCF-7 1.79 kuleuven.be
5 A-549 10.36 biointerfaceresearch.com

Research has indicated that some cinnamic acid derivatives induce cancer cell death through apoptosis. google.compensoft.netgoogle.com For example, the compound 3-Cl-AHPC is a potent inducer of apoptosis in acute myelogenous leukemia (AML) cells. google.com Studies have shown that it can induce apoptosis in various malignant cell types through a mechanism independent of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). google.com Further investigation revealed that 3-Cl-AHPC activates JNK, leading to the phosphorylation and nuclear export of Nur77, a key step in initiating apoptosis. nih.gov

Other studies have also demonstrated the pro-apoptotic effects of cinnamic acid derivatives. For instance, certain derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, as indicated by fragmented nuclei and DNA fragmentation. pensoft.net This process was associated with an increase in the mRNA level and activation of caspase 9, suggesting the involvement of the intrinsic apoptotic pathway. pensoft.net Flow cytometry analysis has also revealed that some cinnamoyl derivatives can cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. researchgate.net

Antioxidant Activity and Oxidative Stress Modulation

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to the presence of a phenyl ring and a vinyl group. mdpi.com The introduction of hydroxyl or catechol groups on the phenyl ring can further enhance this activity. mdpi.com These compounds primarily act by inhibiting lipid oxidation and scavenging free radicals. mdpi.combiomedres.us

The antioxidant potential of various cinnamic acid derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biomedres.usgrafiati.com For example, a study on cinnamyl acetate (B1210297), a derivative of cinnamic acid, showed significant antioxidant activity with an IC50 value of 0.16 µg/mL, which was comparable to the standard antioxidant, Vitamin C (IC50 of 0.12 µg/mL). biomedres.us

Furthermore, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have also been assessed for their antiradical properties. nih.gov Among the tested compounds, some exhibited notable antioxidant activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

Enzyme Inhibition and Modulation of Metabolic Pathways

Cinnamic acid derivatives have been investigated for their ability to inhibit various enzymes, which is a key mechanism underlying their diverse biological activities. mdpi.com Understanding the mode of enzyme inhibition is crucial for the development of new therapeutic agents. mdpi.com

One area of focus has been the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net For example, (E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one has been identified as a mushroom tyrosinase inhibitor and has been shown to inhibit tyrosinase activity in A375 human melanoma cells. mdpi.com

Additionally, cinnamic acid derivatives have been explored as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes implicated in cancer and metabolic disorders. google.com The development of selective PTP inhibitors is a promising therapeutic strategy. google.com

Inhibition of Lignin (B12514952) Biosynthesis Precursors (e.g., in plant systems)

Cinnamic acid and its derivatives are central intermediates in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of lignin, a complex polymer essential for structural support. mdpi.com Exogenous application of these compounds can influence this pathway, often leading to changes in plant growth and development. nih.gov

Research has shown that various cinnamic acids can act as allelochemicals, substances released by one plant that affect the growth of another. nih.gov Studies on soybean roots demonstrated that exposure to cinnamic, p-coumaric, caffeic, and ferulic acids led to an increase in lignin content, which in turn restricted root growth. plos.orgsemanticscholar.org For instance, cinnamic acid treatment increased lignin content by as much as 249% compared to controls. plos.org The mechanism involves the channeling of these exogenously applied compounds into the phenylpropanoid pathway, leading to an overproduction of lignin monomers like p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). plos.orgsemanticscholar.org

Halogenated derivatives of cinnamic acid have also been investigated for their phytotoxic activity. Studies on the parasitic weed Cuscuta campestris found that several chlorinated derivatives, including trans-3-chlorocinnamic acid and trans-4-chlorocinnamic acid, enhanced the inhibition of seedling growth compared to the parent compound, trans-cinnamic acid. researchgate.netdntb.gov.ua Furthermore, 2-Chloro-5-nitrocinnamic acid has been identified as a plant growth regulator that inhibits root development by targeting cinnamoyl CoA reductase, a key enzyme in the lignin biosynthesis pathway. biosynth.com This body of research underscores the potential of chlorinated cinnamic acid derivatives as modulators of lignin synthesis.

Table 1: Effect of Cinnamic Acid Derivatives on Soybean Root Lignin Content

Compound (1.0 mM)Lignin Content Increase (%) vs. Control
Cinnamic Acid249%
p-Coumaric Acid266%
Caffeic Acid37%
Ferulic Acid50%
Data sourced from Lima RB, et al., PLOS One, 2013. plos.org

Modulation of Cholinesterases

Derivatives of cinnamic acid have emerged as a promising scaffold for the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are critical targets in the management of neurodegenerative conditions like Alzheimer's disease, where reduced levels of the neurotransmitter acetylcholine (B1216132) are observed. nih.gov

A variety of synthetic strategies, including the creation of hybrids and esters, have been employed to enhance the inhibitory potential of the cinnamic acid structure. nih.govjst.go.jp Research has shown that cinnamoyl esters, amides, and other derivatives can exhibit potent and sometimes selective inhibition of these enzymes. jst.go.jptandfonline.com

Notably, the substitution pattern on the cinnamic acid ring plays a crucial role in determining inhibitory activity. A recent study involving the synthesis of substituted cinnamoyl piperidinyl acetates identified a derivative with a 2-chloro substitution (compound 5b) as the most potent AChE inhibitor in the series, with an IC₅₀ value of 19.74 µM. nih.gov This highlights the specific potential of chloro-substituted cinnamic acids in the design of cholinesterase inhibitors. Kinetic studies of this compound revealed a mixed-type inhibition mechanism, suggesting it binds to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Cinnamic Acid Derivatives

CompoundTarget EnzymeIC₅₀ (µM)
Compound 5b (2-chloro substitution)Acetylcholinesterase (AChE)19.74 ± 0.96
Compound 5q (4-ethoxy-3-methoxy moiety)Butyrylcholinesterase (BChE)13.49 ± 0.44
Data sourced from a 2025 study on cinnamoyl piperidinyl acetates. nih.gov

Chloroperoxidase-Catalyzed Biotransformations

Chloroperoxidase (CPO), an enzyme isolated from the fungus Caldariomyces fumago, is known for its ability to catalyze halogenation reactions. nih.govnih.gov Research into the substrate specificity of CPO has included trans-cinnamic acid and its derivatives.

Studies have shown that CPO can effectively catalyze the halogenation of trans-cinnamic acid in the presence of hydrogen peroxide and chloride or bromide ions. nih.gov The reaction typically results in the formation of 2-halo-3-hydroxycarboxylic acids. Suitable substrates for this enzymatic transformation include cinnamic acid, 4-hydroxycinnamic acid, and 4-methoxycinnamic acid. nih.gov

However, the electronic properties of the substituent on the phenyl ring significantly influence the reaction. The research found that cinnamic acid derivatives with electron-attracting groups, such as 4-nitrocinnamic acid and 4-chlorocinnamic acid, did not function as substrates for the chloroperoxidase enzyme. nih.gov This suggests that the specific electronic environment of this compound, which contains two electron-withdrawing halogens, might render it unsuitable for biotransformation by chloroperoxidase under similar conditions.

Investigation of Anti-inflammatory and Immunomodulatory Effects

Cinnamic acid and its derivatives are widely recognized for their anti-inflammatory and immunomodulatory properties. semanticscholar.orgnih.govmdpi.com These compounds can influence various inflammatory pathways and modulate the production of key signaling molecules. nih.govresearchcommons.org For example, cinnamic acid has been shown to affect toll-like receptor pathways and the production of cytokines such as tumor necrosis factor (TNF)-α and various interleukins (IL-1β, IL-6). researchcommons.org

Synthetic derivatives, such as 1-methylhydantoin (B147300) cinnamoyl imides, have been shown to significantly inhibit the release of nitric oxide (NO) and reduce the secretion of TNF-α and IL-1β in cell-based assays, further confirming the anti-inflammatory potential of the cinnamoyl scaffold. nih.gov The anti-inflammatory activity is a key reason for the investigation of these compounds in drug development. google.com

Cinnamyl derivatives and related compounds have been specifically noted for their immunomodulatory activity. researchgate.net While direct studies on this compound are limited, related compounds like 3,6-Dibromo-2-fluorocinnamic acid have been investigated for their potential anti-inflammatory properties, suggesting that halogenated cinnamic acids are a class of interest for this biological activity. smolecule.com

Other Biological Activities under Investigation

The structural versatility of cinnamic acid has led to its investigation in a wide range of other therapeutic areas. semanticscholar.orgbeilstein-journals.org

Antidiabetic Potential and Insulin (B600854) Secretion Modulation

A substantial body of research supports the antidiabetic potential of cinnamic acid and its derivatives. researchgate.netugm.ac.id These compounds have been shown to act through multiple mechanisms, including the stimulation of insulin secretion, enhancement of glucose uptake, and improvement of pancreatic β-cell function. researchgate.netnih.gov

Several derivatives have demonstrated potent activity. For example, ferulic acid (a p-hydroxy, m-methoxy substituted cinnamic acid) was identified as a highly effective insulin-secreting agent. nih.govcapes.gov.br In perfused rat pancreas models, certain derivatives like p-methoxycinnamic acid and ferulic acid stimulated a rapid and significant increase in insulin secretion. capes.gov.br

Of particular relevance is an in-silico study that specifically investigated cinnamon-derived compounds for their insulin-mimetic activity. innovareacademics.in In this computational analysis, 2-chloro cinnamic acid was identified as one of two compounds with favorable properties and no predicted toxicity. innovareacademics.in Docking studies predicted that 2-chloro cinnamic acid could bind effectively to the insulin receptor, with a favorable binding energy of -8.3 kcal/mol, suggesting it could act as a potential activator of the receptor. innovareacademics.in These computational findings position 2-chloro cinnamic acid and its analogs as promising candidates for further investigation in diabetes research.

Neuroprotective Properties

Cinnamic acid derivatives are being actively explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Their therapeutic potential stems from multiple mechanisms, including antioxidant and anti-inflammatory activities, as well as the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.comtandfonline.com

Research has shown that certain cinnamic acid derivatives can protect neuronal cells from damage induced by oxidative stress and Aβ-induced toxicity. mdpi.comrsc.org For example, microbial biotransformation of cinnamic acid has been used as a strategy to produce novel derivatives, which were then evaluated for their ability to protect human neuroblastoma cells against H₂O₂ and Aβ₁₋₄₂ induced neurotoxicity. rsc.org The adaptability of the cinnamic acid structure makes it a valuable lead compound for developing multi-target agents for complex diseases like Alzheimer's. nih.govmdpi.com

Insect Repellent and Acaricidal Activities

Research into the derivatives of cinnamic acid has revealed their potential as insect control agents, a field driven by the need for effective and environmentally benign alternatives to conventional synthetic pesticides. While direct studies on the insect repellent and acaricidal properties of this compound derivatives are not extensively documented in publicly available research, the broader class of cinnamic acid derivatives has shown promising results. These findings suggest that the this compound scaffold is a viable candidate for the development of novel insecticides and acaricides.

Cinnamic acid and its analogues are known to possess a range of biological activities, including insect repellent properties. researchgate.net The structural simplicity and natural origin of cinnamic acid make it an attractive starting point for the synthesis of new active compounds. researchgate.netrsdjournal.org Modifications to the core structure of cinnamic acid, such as the introduction of halogen atoms, can significantly influence the biological activity of the resulting derivatives.

For instance, studies on related compounds have demonstrated the larvicidal potential of chlorinated cinnamic acid esters. In one study, n-substituted ethyl cinnamates were found to be more effective as larvicides against Aedes aegypti than their corresponding carboxylic acids. Notably, the para-chloro substituted ester, p-chlorocinnamate, exhibited significant larvicidal activity. jocpr.com This highlights the importance of both the esterification of the carboxylic acid group and the presence of a chlorine substituent on the aromatic ring in enhancing insecticidal effects.

While the direct acaricidal activity of this compound derivatives is yet to be fully explored, the development of novel pyrazole (B372694) amides has shown that this class of compounds can exhibit both insecticidal and acaricidal properties. tandfonline.com This suggests that amide derivatives of this compound could also possess dual activity against a range of pests. The exploration of different amine moieties in the formation of amides from this compound could lead to the discovery of compounds with potent and selective activity against various insect and acarid species.

Herbicide Development and Plant Growth Regulation

The investigation of cinnamic acid derivatives has extended into the realm of agriculture, specifically in the development of new herbicides and plant growth regulators. The introduction of halogen substituents onto the cinnamic acid ring is a key area of this research, with studies indicating that such modifications can lead to significant phytotoxic and growth-regulating effects.

Research has demonstrated that halogenated derivatives of cinnamic acid possess notable herbicidal properties. A study focusing on the parasitic weed Cuscuta campestris found that several chlorinated trans-cinnamic acid analogues exhibited enhanced growth inhibition compared to the parent compound. jocpr.com Specifically, trans-3-chlorocinnamic acid and trans-4-chlorocinnamic acid were identified as potent inhibitors of seedling growth. jocpr.com This suggests that the position and nature of the halogen substituent are critical determinants of herbicidal efficacy.

CompoundTarget WeedObserved EffectReference
trans-3-Chlorocinnamic acidCuscuta campestrisEnhanced growth inhibition jocpr.com
trans-4-Chlorocinnamic acidCuscuta campestrisEnhanced growth inhibition jocpr.com
2-Chloro-5-nitrocinnamic acidGeneralInhibition of root development google.com

Furthermore, 2-chloro-5-nitrocinnamic acid has been identified as a plant growth regulator that specifically inhibits root development. google.com This activity is attributed to its interference with the biosynthesis of lignin, a crucial component of the plant cell wall. google.com The compound acts by inhibiting the enzyme cinnamoyl CoA reductase, a key step in the lignin production pathway. google.com This mode of action highlights the potential for developing selective herbicides or plant growth regulators based on the this compound structure.

In addition to herbicidal effects, derivatives of cinnamic acid have been explored for their broader plant growth regulatory activities. The cis-isomer of cinnamic acid and its analogues have been shown to be potent inhibitors of root growth in certain plant species. nih.gov Conversely, under specific conditions, these compounds have also demonstrated growth-promoting effects, particularly in non-parasitic plants. nih.govoup.com This dual activity suggests that derivatives of this compound could be developed to either suppress or stimulate plant growth, depending on the specific structural modifications and the target plant species. Patents have also been filed for the use of cinnamic acid itself as a plant dwarfing agent, further underscoring the potential of this class of compounds in agriculture. google.com

Compound/Derivative ClassObserved EffectTarget Plant/ContextReference
cis-Cinnamic acid and analoguesPotent root growth inhibitionGeneral nih.gov
cis-Cinnamic acid derivativesGrowth promotionNon-parasitic plants nih.govoup.com
Cinnamic acidPlant dwarfing agentHorticultural applications google.com

Applications in Materials Science and Advanced Chemical Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

Substituted cinnamic acids are recognized as crucial intermediates and building blocks in organic synthesis. pcbiochemres.comgoogle.com 2-Chloro-6-fluorocinnamic acid is supplied to researchers for early discovery, indicating its role as a rare and unique chemical for synthetic exploration. sigmaaldrich.com The general class of cinnamic acid analogues serves as essential intermediates in the biosynthetic pathways of numerous aromatic natural products and are pivotal in the synthesis of other important compounds. pcbiochemres.com

The reactivity of this compound is centered around its key structural features: the aromatic ring, the acrylic acid group, and the halogen substituents. Its derivative, 2-chlorocinnamoyl chloride, which can be synthesized from the parent acid, is a highly reactive intermediate used in creating pharmaceuticals and agrochemicals. cymitquimica.com The presence of halogen atoms can influence the compound's interaction with biological systems, a factor of interest in medicinal chemistry. cymitquimica.com The Knoevenagel condensation, a fundamental reaction in organic chemistry, is often used to produce cinnamic acid derivatives which are, in turn, valuable intermediates for more complex molecules like pharmaceuticals and fragrances. numberanalytics.com

Table 1: Synthetic Reactions Involving Cinnamic Acid Derivatives

Reaction Type Reactants Product Class Significance
Esterification Cinnamic Acid, Alcohol Cinnamic Esters Used in perfumes, cosmetics, and pharmaceuticals. pcbiochemres.comjocpr.com
Amidation Cinnamic Acid, Amine Cinnamamides Building blocks for bioactive compounds. beilstein-journals.org
Halogenation Cinnamic Acid, Halogenating Agent Halogenated Cinnamic Acids Intermediates with modified reactivity for further synthesis. researchgate.net
Cycloaddition Cinnamic Acid Derivatives Cyclobutanes Precursors for recyclable thermoset polymers. researchgate.net
Condensation Aldehyde, Active Methylene (B1212753) Compound Cinnamic Acid Derivatives Key step in synthesizing precursors for complex molecules. numberanalytics.com

Development of Functional Materials and Polymers (if applicable)

Cinnamic acids and their derivatives are significant in materials science, primarily for creating polymers with unique, photoactive properties. dntb.gov.uamdpi.com These polymers are utilized in advanced applications such as microelectronics, photolithography, and the development of non-linear-optical materials. mdpi.com The photoreactivity is due to the cinnamoyl group, which can undergo [2+2] cycloaddition reactions upon UV irradiation. dntb.gov.ua This dimerization process can be used to create cross-linked or polymeric materials. d-nb.info

While direct applications of this compound in polymers are not extensively documented, the principles governing cinnamic acid derivatives are applicable. For instance, polymers derived from 4-fluorocinnamic acid are used in electronics. asm.org The presence of halogen atoms can enhance certain material properties. Research on related compounds shows that cinnamic acid derivatives can be used to create high-performance bio-based plastics and recyclable thermosets. researchgate.netdntb.gov.ua Furthermore, organocatalysis has been employed for the [2+2] photopolymerization of cinnamic acid-derived monomers in solution, activated by visible light, to produce sustainable polymers. researchgate.net

Precursors for Heterocyclic Systems Synthesis, e.g., Coumarins

Cinnamic acids are versatile precursors for synthesizing a variety of heterocyclic compounds. wisdomlib.org One of the most prominent examples is the synthesis of coumarins (2H-1-benzopyran-2-ones), a large class of natural and synthetic compounds with diverse biological activities. nih.govijcce.ac.ir

A key synthetic route to 3-aryl coumarins involves a reaction that is presumed to proceed through a substituted 2-fluorocinnamic acid intermediate. clockss.org This method provides a general approach to synthesizing these heterocyclic systems. clockss.org The reaction of an o-fluorobenzaldehyde with an aryl acetic acid likely forms a 2-fluorocinnamic acid derivative in situ, which then undergoes an intramolecular nucleophilic displacement to form the coumarin (B35378) ring. clockss.org The higher reactivity of fluoride (B91410) compared to other halogens like bromide in such nucleophilic displacement reactions makes this a plausible mechanism. clockss.org The synthesis of various heterocyclic systems, including β-lactams, oxazoles, and imidazoles, can be derived from cinnamic acid, showcasing its versatility as a starting material in medicinal chemistry. wisdomlib.org

Table 2: Major Heterocyclic Synthesis Methods Involving Cinnamic Acid Scaffolds

Method Description Resulting Heterocycle
Pechmann Condensation Reaction of a phenol (B47542) with a β-keto ester under acidic conditions. ijcce.ac.ir Coumarin
Perkin Reaction Condensation of an aromatic aldehyde with an acid anhydride (B1165640). jocpr.com Coumarin (via cinnamic acid intermediate)
Knoevenagel Condensation Reaction between an aldehyde and an active methylene compound. numberanalytics.comnih.gov Coumarin
Wittig Reaction Reaction of an o-hydroxybenzaldehyde with a phosphorane derived from an α-haloacetate. ijcce.ac.ir 3,4-unsubstituted Coumarins
Intramolecular Cyclization Cyclization of a substituted 2-fluorocinnamic acid. clockss.org Coumarin

Utilization in Advanced Catalysis Research (if applicable)

The structure of this compound and its derivatives makes them suitable substrates for investigation in advanced catalysis. Recent research has demonstrated the use of 2-chlorocinnamic anhydride, a direct derivative of the acid, in an enantioselective reaction catalyzed by a polymer-supported isothiourea. acs.org This work, which explores Michael addition-cyclization reactions in continuous flow, highlights the compound's utility in modern organocatalysis to generate heterocyclic products with high enantiopurity. acs.org

Although the solubility of 2-chlorocinnamic anhydride presented some challenges, requiring specific solvent conditions, its inclusion in the study underscores the relevance of halogenated cinnamic acids in exploring the scope of new catalytic systems. acs.org Furthermore, palladium-N-heterocyclic carbene (NHC) complexes have been developed as efficient catalysts for synthesizing cinnamic acid derivatives via coupling reactions in aqueous media, representing a green chemistry approach. bas.bg While not specifying the 2-chloro-6-fluoro variant, this research shows the compatibility of the broader cinnamic acid class with advanced transition-metal catalysis. bas.bg

Future Research Directions and Open Questions in 2 Chloro 6 Fluorocinnamic Acid Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of cinnamic acids has traditionally been achieved through methods like the Perkin reaction. guidechem.com However, future research must focus on developing more efficient, sustainable, and novel pathways for 2-Chloro-6-fluorocinnamic acid. A promising area of investigation is the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide, a method that has shown success for other substituted cinnamic acids. fishersci.comfishersci.fi

Further exploration into sustainable methodologies is critical. This includes:

Green Solvents: Investigating the use of deep eutectic solvents, which are known for their low toxicity and cost, as reaction media.

Mechanochemistry: Applying continuous flow mechanochemistry, which can increase reaction efficiency and yield on a large scale with reduced solvent use.

Biocatalysis: Utilizing enzymatic methods, such as those employing Novozym 435, which can offer high conversion rates and reusability, thereby minimizing waste. guidechem.com

Electrosynthesis: Exploring direct electrochemical carboxylation as a green approach to derivatization.

Optimizing these modern synthetic strategies for this compound could lead to more environmentally benign and economically viable production routes.

Deeper Mechanistic Understanding of Biological Activities and Molecular Targets

Cinnamic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. guidechem.com Halogenation of the molecular structure, in particular, has been shown to increase antibacterial activity in related cinnamamides. While this compound is expected to share some of these properties, its specific biological activities and, more importantly, its molecular targets remain largely unelucidated.

Future research should prioritize the systematic screening of this compound against various biological targets. A significant open question is identifying the specific enzymes, receptors, or cellular pathways with which it interacts. Understanding these molecular mechanisms is fundamental to explaining its biological effects and guiding the rational design of new derivatives with enhanced or more specific activities.

Advanced Computational Modeling for Predictive Activity and Material Design

Computational chemistry offers powerful tools for accelerating research and development. For this compound, advanced computational modeling represents a significant and largely untapped area of future research. Methodologies that have been applied to related compounds could prove invaluable:

Density Functional Theory (DFT): DFT studies can be employed to perform geometry optimization and predict spectral features, providing insights into the molecule's electronic structure.

Molecular Dynamics (MD) Simulations: MD simulations can model the compound's behavior and interactions within biological systems or material matrices, helping to predict its binding affinity to potential targets.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models could help predict the biological activity of new derivatives based on their structural features, streamlining the discovery process.

Applying these computational approaches could facilitate the predictive design of novel materials or therapeutic agents based on the this compound scaffold, saving significant time and resources in experimental work.

Synergistic Effects with Other Therapeutic Agents

A crucial area of modern pharmacology is the investigation of synergistic effects, where the combination of two or more agents results in a greater effect than the sum of their individual effects. Currently, there is a notable lack of research into the potential synergistic interactions of this compound with other therapeutic compounds.

This represents a wide-open field for future studies. Research could explore combinations with known antibiotics to potentially overcome bacterial resistance, or with chemotherapeutic agents to enhance anticancer efficacy. Investigating these interactions is a critical step toward developing more effective combination therapies for a range of conditions.

Development of Prodrugs and Delivery Systems

The therapeutic potential of a compound is often limited by its pharmacokinetic properties, such as solubility, stability, and bioavailability. The development of prodrugs and advanced delivery systems are established strategies to overcome these limitations. For this compound, this research area is entirely unexplored.

Future investigations could focus on:

Prodrug Design: Synthesizing ester or amide prodrugs to improve membrane permeability and metabolic stability.

Advanced Formulation: Encapsulating the compound in nanoparticles, liposomes, or other delivery vehicles to enhance solubility, control its release, and enable targeted delivery to specific tissues or cells.

Such research is essential to translate any discovered biological activity into practical applications, particularly in the pharmaceutical field.

Investigation of Environmental Degradation Pathways and Bioremediation

The proliferation of halogenated organic compounds in the environment necessitates a thorough understanding of their fate and potential for biodegradation. While no specific studies on the environmental degradation of this compound exist, research on the closely related compound 4-fluorocinnamic acid provides a valuable starting point and a clear direction for future work.

Studies have shown that 4-fluorocinnamic acid can be completely mineralized by microbial consortia. Key research findings on related compounds that should be investigated for this compound are summarized below.

Microorganism(s)Compound DegradedKey Findings & Proposed PathwayReference
Arthrobacter sp. G1 & Ralstonia sp. H14-Fluorocinnamic acidStrain G1 converts the acid to 4-fluorobenzoic acid via a β-oxidation mechanism. Strain H1 then degrades 4-fluorobenzoic acid via 4-fluorocatechol, leading to complete mineralization and fluoride (B91410) release.
Rhodococcus strain4-Fluorocinnamic acidCapable of mineralizing the compound, leading to the elimination of effluent toxicity as tested with Aliivibrio fischeri.
Arthrobacter sp.4-Fluorocinnamic acidInvolved in the biodegradation of the compound.

A primary open question is whether this compound can be degraded by similar microbial pathways. Future research must focus on isolating and characterizing microorganisms capable of its bioremediation, elucidating the specific metabolic pathways and enzymes involved, and assessing the environmental fate of this di-halogenated compound.

Elucidation of Comprehensive Toxicity Profiles for Broader Applicability

Establishing a comprehensive toxicity profile is a prerequisite for the safe handling and application of any chemical compound. For this compound, current knowledge is limited to basic hazard classifications derived from safety data sheets, which indicate it may cause skin, eye, and respiratory irritation. Crucially, it is noted that the toxicological properties have not been fully investigated.

Table of Known Hazard Classifications

Hazard Type Classification Target Organ(s) Reference
Skin Corrosion/Irritation Category 2 Skin
Serious Eye Damage/Irritation Category 2 Eyes
Specific Target Organ Toxicity (Single Exposure) Category 3 Respiratory system

Future research must move beyond these basic endpoints to build a comprehensive, non-clinical toxicity profile. This includes conducting a battery of tests to investigate:

Genotoxicity and Mutagenicity: To determine if the compound can damage genetic material.

Carcinogenicity: To assess its potential to cause cancer in long-term exposure scenarios.

Reproductive and Developmental Toxicity: To understand any potential effects on reproductive health.

Ecotoxicity: To evaluate its impact on various environmental organisms.

A thorough elucidation of these toxicological parameters is essential to ensure its safe use in research and potential industrial applications, excluding any direct clinical use in patients.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2-Chloro-6-fluorocinnamic acid, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.0–8.0 ppm) and confirm substituent positions via coupling patterns. The trans-configuration of the cinnamic acid moiety can be inferred from the olefinic proton coupling constant (J16HzJ \approx 16 \, \text{Hz}) .
  • Mass Spectrometry : Compare experimental spectra with NIST reference data (e.g., fragmentation patterns for chlorine/fluorine-containing compounds). For example, the molecular ion peak at m/z 200.59 (C9_9H6_6ClFO2_2) should dominate, with characteristic fragments due to Cl/F loss .
  • Melting Point : Confirm purity using the reported range of 164–172°C (trans-isomer) .
  • Table 1 : Key Analytical Data
TechniqueExpected DataReference
1H^1H-NMROlefinic protons at δ ~6.3–7.5 (J=16HzJ = 16 \, \text{Hz})
Mass Spec (EI)Molecular ion at m/z 200.59
Melting Point164–172°C (trans-isomer)

Q. How can researchers ensure synthetic reproducibility for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or HPLC to track the condensation of 2-chloro-6-fluorobenzaldehyde with malonic acid (via Knoevenagel or similar methods).
  • Purification : Recrystallize from ethanol/water mixtures to isolate the trans-isomer predominantly .
  • Quality Control : Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Optimize crystal growth via slow evaporation in polar aprotic solvents.
  • Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement. Account for disorder in halogen atoms using PART instructions .
  • Validation : Check for twinning (common in cinnamic acid derivatives) using PLATON or ROTAX. Report Hirshfeld surfaces to analyze intermolecular interactions .

Q. How should researchers address contradictory spectroscopic data in fluorinated cinnamic acid derivatives?

  • Methodological Answer :

  • Hypothesis Testing : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider:
  • Steric effects altering proton environments.
  • Rotameric equilibria in solution (use variable-temperature NMR).
  • Cross-Validation : Combine SC-XRD (definitive bond lengths/angles) with DFT-optimized structures (Gaussian or ORCA) to reconcile spectral anomalies .
  • Case Study : A 2023 study resolved conflicting 19F^{19}F-NMR peaks in a fluorocinnamate derivative by correlating solid-state (XRD) and solution-state (DFT) geometries .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) to calculate Fukui indices and electrostatic potential maps. Identify nucleophilic/electrophilic sites (e.g., C-3 vs. C-5 positions on the aromatic ring).
  • Transition-State Analysis : Locate TS structures for halogen displacement using QST3 methods. Compare activation energies for Cl vs. F substituent effects .
  • Validation : Benchmark computational results against experimental kinetic data (e.g., Hammett plots for substituent effects).

Methodological Best Practices

Q. How to design a study investigating the photostability of this compound?

  • Experimental Design :

  • Light Sources : Use UV-Vis lamps (λ = 254–365 nm) to simulate degradation.
  • Analytical Tools : Monitor degradation via HPLC-MS and FTIR (track carbonyl group stability).
  • Control Variables : Maintain consistent temperature (25°C) and oxygen levels (inert atmosphere vs. ambient).
    • Data Analysis : Apply pseudo-first-order kinetics to degradation profiles. Use Arrhenius plots if studying temperature dependence .

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2-Chloro-6-fluorocinnamic acid
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2-Chloro-6-fluorocinnamic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.